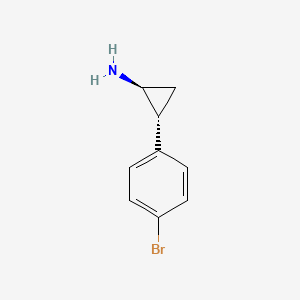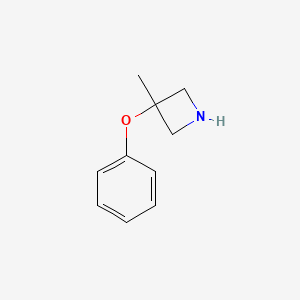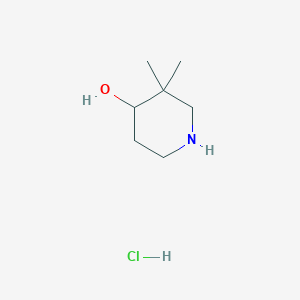
6-Chloro-4-(cyclopropylamino)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(cyclopropylamino)nicotinaldehyde is a chemical compound with significant interest in various fields of research It is a derivative of pyridinecarboxaldehyde, characterized by the presence of a chloro group at the 6th position, a cyclopropylamino group at the 4th position, and an aldehyde group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carbaldehyde.
Amination: The 6-chloropyridine-3-carbaldehyde undergoes amination with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group at the 4th position.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for reaction monitoring and control.
化学反应分析
Types of Reactions: 6-Chloro-4-(cyclopropylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid.
Reduction: 6-Chloro-4-(cyclopropylamino)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-4-(cyclopropylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
- 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
- 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde
- 6-Chloro-4-(propylamino)pyridine-3-carbaldehyde
Comparison:
- Structural Differences: The primary difference lies in the substituent at the 4th position (cyclopropylamino vs. methylamino, ethylamino, or propylamino).
- Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compound.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their biological activity and suitability for certain applications.
属性
IUPAC Name |
6-chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-9-3-8(12-7-1-2-7)6(5-13)4-11-9/h3-5,7H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYOURDFBJTGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,9-Diazaspiro[5.5]undecane](/img/structure/B8012540.png)




![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)

